physicochemical properties of 5-(4-biphenylyl)-1,3,4-thiadiazol-2-amine
physicochemical properties of 5-(4-biphenylyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-biphenylyl)-1,3,4-thiadiazol-2-amine
Abstract
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, conferring a diverse range of pharmacological activities upon molecules that contain it.[1][2][3] This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, 5-(4-biphenylyl)-1,3,4-thiadiazol-2-amine. As a molecule of interest for researchers in drug discovery, understanding its fundamental properties is critical for predicting its behavior in biological systems and for the rational design of future experiments. This document details the synthetic pathway, analytical characterization, and key physicochemical parameters, drawing upon established data from closely related analogs to build a robust predictive profile. It is intended for an audience of researchers, medicinal chemists, and drug development professionals who require a practical, in-depth understanding of this compound.
Introduction and Significance
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This moiety is a bioisostere of pyrimidine and is known to be a "constrained pharmacophore" and a "two-electron donor system," which contributes to its ability to interact with various biological targets.[4] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and analgesic properties.[1][3][4]
5-(4-biphenylyl)-1,3,4-thiadiazol-2-amine incorporates two key structural features: the versatile 1,3,4-thiadiazole-2-amine core and a biphenyl substituent at the 5-position. The biphenyl group is a common feature in many approved drugs, often utilized to enhance binding affinity to target proteins through hydrophobic and π-stacking interactions. The combination of these two moieties suggests that 5-(4-biphenylyl)-1,3,4-thiadiazol-2-amine is a promising candidate for further investigation in various therapeutic areas. This guide serves as a foundational resource for its synthesis and characterization.
Synthesis and Purification
The most common and efficient method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles is the oxidative cyclization of an appropriate N-aroyl-thiosemicarbazide.[1] This process typically involves heating the thiosemicarbazide precursor in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent.
General Synthetic Workflow
The synthesis is a two-step process starting from 4-biphenylcarbonyl chloride. The first step is the formation of the thiosemicarbazide intermediate, followed by acid-catalyzed cyclization.
Caption: Synthetic workflow for 5-(4-biphenylyl)-1,3,4-thiadiazol-2-amine.
Detailed Experimental Protocol: Synthesis
Expertise & Causality: This protocol is based on well-established literature procedures for analogous compounds.[1] The use of concentrated sulfuric acid is critical; it protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the sulfur atom, leading to cyclization and subsequent dehydration.
Protocol Steps:
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Synthesis of 1-(4-Biphenylcarbonyl)thiosemicarbazide (Intermediate):
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Dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
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Add a base, such as pyridine (1.1 eq), to the solution to act as an acid scavenger.
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Slowly add a solution of 4-biphenylcarbonyl chloride (1.0 eq) in THF to the stirred mixture at 0-5°C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
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Filter the resulting precipitate, wash with water, and dry under vacuum to yield the intermediate.
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-
Synthesis of 5-(4-Biphenylyl)-1,3,4-thiadiazol-2-amine (Final Product):
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Carefully add the dried 1-(4-biphenylcarbonyl)thiosemicarbazide (1.0 eq) portion-wise to cold (0°C) concentrated sulfuric acid (approx. 5-10 volumes) with vigorous stirring.
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After the addition is complete, heat the mixture to 60-70°C for 4-5 hours.[1]
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Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
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Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) until a precipitate forms.
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Filter the crude product, wash thoroughly with distilled water until the washings are neutral, and dry.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/DMF mixture, to obtain the pure compound.
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Core Physicochemical Properties
Direct experimental data for 5-(4-biphenylyl)-1,3,4-thiadiazol-2-amine is not widely published. Therefore, we present a combination of predicted values for the target compound and experimental data from closely related, structurally simpler analogs. This comparative approach provides a reliable baseline for researchers.
Predicted and Comparative Physicochemical Data
| Property | Predicted Value for Target Compound | Experimental Value for 5-phenyl-1,3,4-thiadiazol-2-amine | Experimental Value for 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine |
| Molecular Formula | C₁₄H₁₁N₃S | C₈H₇N₃S[5] | C₉H₉N₃S[6] |
| Molecular Weight | 253.32 g/mol | 177.23 g/mol [5] | 191.26 g/mol [6] |
| Melting Point (°C) | >230 (Estimated) | 223-227[7] | Not specified, but expected to be high |
| pKa (Most Basic) | ~3.0 (Predicted) | 2.90 (Predicted)[7] | Not specified |
| LogP (Predicted) | ~3.5-4.0 | 1.7[5] | Not specified |
| H-Bond Donors | 1 (amine group) | 1[5] | 1[6] |
| H-Bond Acceptors | 3 (2x ring N, 1x amine N) | 3[5] | 3[6] |
| Rotatable Bonds | 1 (biphenyl linkage) | 1[5] | 1[6] |
Trustworthiness: The melting point of 2-amino-5-aryl-1,3,4-thiadiazoles is consistently high due to strong intermolecular hydrogen bonding and potential π-stacking. The addition of the second phenyl ring in the biphenyl moiety is expected to increase the melting point further due to increased molecular weight and van der Waals forces. The predicted LogP is significantly higher than the simple phenyl analog, reflecting the increased lipophilicity of the biphenyl group, a critical parameter for predicting membrane permeability and solubility.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following section outlines the expected spectroscopic signatures for 5-(4-biphenylyl)-1,3,4-thiadiazol-2-amine based on data from analogs.[1][2]
Infrared (IR) Spectroscopy
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N-H Stretching: A characteristic pair of sharp peaks is expected in the range of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
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C-H Stretching (Aromatic): Peaks are expected just above 3000 cm⁻¹.
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C=N Stretching (Thiadiazole Ring): A strong absorption band around 1620-1640 cm⁻¹.
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C=C Stretching (Aromatic Rings): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
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C-S-C Stretching (Thiadiazole Ring): A weaker absorption expected around 850-870 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆, 400 MHz):
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-NH₂ Protons: A broad singlet around δ 7.2-7.5 ppm, which is exchangeable with D₂O.
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Aromatic Protons: A complex multiplet pattern between δ 7.3-8.0 ppm integrating to 9 protons, corresponding to the biphenyl system. The protons on the phenyl ring attached to the thiadiazole will likely appear as two doublets, while the protons on the terminal phenyl ring will show a more complex pattern.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
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C-2 (attached to NH₂): Expected around δ 162-164 ppm.
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C-5 (attached to biphenyl): Expected around δ 174-176 ppm.
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Aromatic Carbons: Multiple signals expected in the δ 125-145 ppm range. The quaternary carbons of the biphenyl linkage will be distinct.
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Mass Spectrometry (MS)
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Electron Impact (EI-MS): The molecular ion peak (M⁺) should be clearly visible at m/z = 253. Key fragmentation patterns would likely involve the cleavage of the biphenyl group or fragmentation of the thiadiazole ring.
Crystallographic and Structural Analysis
While the specific crystal structure of 5-(4-biphenylyl)-1,3,4-thiadiazol-2-amine is not available, valuable insights can be drawn from the published structure of a close analog, 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine.[8]
Key Structural Insights from Analog:
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Molecular Geometry: The thiadiazole ring and the attached phenyl ring are not coplanar. A dihedral angle of approximately 30° is observed in the analog, suggesting a similar twisted conformation for the target compound.[8]
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Intermolecular Interactions: The primary amine group is a potent hydrogen bond donor, while the ring nitrogen atoms are acceptors. In the crystal lattice of the analog, molecules form centrosymmetric dimers through N-H···N hydrogen bonds.[8] A similar hydrogen bonding motif is highly probable for the title compound, which would significantly influence its melting point and solubility.
Crystallographic Data for Analog: 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine[8]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₇N₃S |
| Molecular Weight | 247.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.012 Å, b = 9.1300 Å, c = 10.938 Å, β = 100.64° |
| Volume | 1375.2 ų |
| Z | 4 |
Conclusion
5-(4-biphenylyl)-1,3,4-thiadiazol-2-amine is a molecule of significant interest, bridging the pharmacologically important 1,3,4-thiadiazole core with the well-recognized biphenyl moiety. This guide provides a robust framework for its synthesis, purification, and comprehensive physicochemical characterization. By leveraging established methodologies and comparative data from analogous structures, researchers are equipped with the foundational knowledge required to confidently undertake further studies. The predictive data presented herein serves as a reliable starting point for experimental design, facilitating the exploration of this compound's potential in drug discovery and development.
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